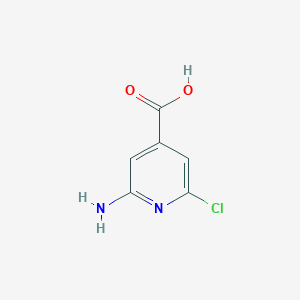

2-Amino-6-chloropyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELVYABXHBMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284986 | |

| Record name | 2-Amino-6-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-55-9 | |

| Record name | 2-Amino-6-chloro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6313-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6313-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-chloropyridine-4-carboxylic acid (CAS: 6313-55-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that the utility of a chemical building block is defined not just by its structure, but by a deep understanding of its synthesis, reactivity, and potential applications. 2-Amino-6-chloropyridine-4-carboxylic acid is a prime example of a scaffold that, while seemingly simple, offers a rich tapestry of synthetic possibilities. This guide is designed to move beyond a mere recitation of properties and delve into the practical, field-proven insights that are crucial for leveraging this molecule in a research and drug development context. The protocols and explanations provided herein are curated to be self-validating, emphasizing the causal relationships between reaction conditions and outcomes, thereby empowering you to not only replicate but also innovate.

Compound Overview and Physicochemical Properties

This compound, also known as 2-amino-6-chloroisonicotinic acid, is a trifunctional heterocyclic compound. The strategic placement of an amino group, a chloro group, and a carboxylic acid on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 6313-55-9 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Solid[1] |

| Melting Point | 295-304 °C[3] |

| Boiling Point | 520.7 °C at 760 mmHg (Predicted)[2] |

| SMILES | Nc1cc(C(=O)O)cc(Cl)n1 |

| InChI Key | XELVYABXHBMJRZ-UHFFFAOYSA-N |

Synthesis and Purification: A Practical Approach

A robust and reproducible synthetic route is paramount for the successful application of any building block. While multiple theoretical pathways exist, the following represents a plausible and scalable approach based on established pyridine chemistry. The rationale behind each step is provided to facilitate adaptation and troubleshooting.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned to start from a readily available pyrimidine derivative, leveraging chlorination and subsequent ring formation strategies. A potential route is outlined below, drawing parallels from the synthesis of similar structures.[4][5][6]

Sources

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. guidechem.com [guidechem.com]

- 3. This compound 95 6313-55-9 [sigmaaldrich.com]

- 4. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physicochemical properties of 2-Amino-6-chloropyridine-4-carboxylic acid

Starting Data Gathering

I've started with comprehensive Google searches, homing in on the physicochemical properties of 2-Amino-6-chloropyridine-4-carboxylic acid. I'm prioritizing data from reliable chemical databases and peer-reviewed scientific literature. This will be my starting point for a deeper dive.

Initiating Analysis and Structuring

I'm now analyzing the data I've gathered, identifying key physicochemical parameters. I'm structuring the technical guide to first introduce the compound, then present its properties, computed values, and spectral data. I'm also searching for established methods for determining solubility and pKa, aiming for a detailed, step-by-step format for experimental protocols. I plan to use tables to present quantitative data and will design a Graphviz diagram to show the molecular structure.

Defining Scope & Structure

I'm solidifying the guide's structure. I'll open with the compound's introduction and importance, then delve into its identifiers, computed properties, and spectral data. I plan to detail experimental methods for solubility and pKa determination, employing a step-by-step approach. Tables will summarize quantitative information, and a Graphviz diagram will visualize its molecular structure. Throughout, I'll provide in-text citations, culminating in a complete references section.

An In-depth Technical Guide to 2-Amino-6-chloropyridine-4-carboxylic Acid: A Pivotal Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chloropyridine-4-carboxylic acid, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. The document details its fundamental chemical and physical properties, including its molecular formula, weight, and spectroscopic characteristics. A significant focus is placed on its synthetic methodologies, providing a detailed, step-by-step protocol for its preparation. Furthermore, this guide explores the compound's critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors, and other bioactive molecules. Safety, handling, and disposal considerations are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound, also known by its IUPAC name 2-Amino-6-chloroisonicotinic acid, is a substituted pyridine derivative that has garnered significant attention in the scientific community. Its unique structural arrangement, featuring an amino group, a chlorine atom, and a carboxylic acid on the pyridine ring, makes it a highly versatile and valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

This guide will delve into the essential aspects of this compound, providing a robust foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | 2-Amino-6-chloroisonicotinic acid | [1] |

| CAS Number | 6313-55-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 295-304 °C | [1] |

| SMILES | Nc1cc(C(=O)O)cc(Cl)n1 | [1] |

| InChI | 1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common approach involves the multi-step transformation of a readily available starting material like 2-pyridine carboxylic acid.[2] This process typically includes chlorination, amidation, and subsequent degradation reactions.[2]

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of a synthetic route that can be adapted for the preparation of this compound. This multi-step synthesis starts from isonicotinic acid.[3]

Step 1: Synthesis of Isonicotinic Acid N-oxide

-

To a solution of isonicotinic acid in a suitable solvent (e.g., acetic acid), add hydrogen peroxide.

-

Heat the reaction mixture to facilitate the N-oxidation.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and isolate the isonicotinic acid N-oxide product, typically by precipitation or extraction.

Step 2: Amination to form 4-Amino-isonicotinamide-N-oxide

-

The isonicotinic acid N-oxide is then subjected to an amination reaction.

-

This step activates the pyridine ring, making it susceptible to nucleophilic substitution.

Step 3: Chlorination to yield 2-chloro-4-isonicotinamide

-

The resulting amide is treated with a chlorinating agent, such as phosphorus pentachloride, to introduce the chlorine atom at the 2-position.

Step 4: Hofmann Degradation to this compound

-

The final step involves a Hofmann degradation of the 2-chloro-4-isonicotinamide using an alkaline solution of sodium hypochlorite.

-

This reaction converts the amide group to an amino group, yielding the final product, this compound.[3]

Note: This is a generalized protocol and may require optimization of reaction conditions, reagents, and purification methods for optimal yield and purity.

Caption: A representative multi-step synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its ability to participate in various coupling and functionalization reactions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

A prominent application of this compound is in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core of this compound can serve as a template for designing molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Other Therapeutic Areas

Beyond kinase inhibition, this versatile building block has been utilized in the synthesis of compounds targeting other biological pathways. Its derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents.[4]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place.

-

Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its versatile reactivity and structural features have established it as a valuable intermediate in the synthesis of a wide array of bioactive molecules, most notably in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, serving as a valuable resource for scientists and researchers in the field. Continued exploration of the chemistry of this compound is expected to lead to the discovery of new and innovative therapeutic agents.

References

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

- Google Patents. (n.d.). US10106506B2 - General process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid.

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.

- National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PubMed Central.

- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

- Research Scientific. (n.d.). 2-AMINO-6-CHLOROPYRIDINE-4-CARBOXYLIC A&.

- National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloronicotinic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.

- ResearchGate. (n.d.). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.

- National Center for Biotechnology Information. (n.d.). 2-Chloroisonicotinic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central.

- National Center for Biotechnology Information. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central.

- MDPI. (2021, September 29). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.

- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.

- ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.

Sources

- 1. This compound 95 6313-55-9 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. 2-Amino-6-chloronicotinic acid | C6H5ClN2O2 | CID 12263992 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloropyridine-4-carboxylic acid

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

2-Amino-6-chloropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of a nucleophilic amino group, an electrophilic chloro-substituent, and a carboxylic acid handle makes it an invaluable scaffold for the synthesis of complex molecular architectures. As a key building block, it is incorporated into a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The distinct electronic nature of its substituents allows for selective, stepwise modifications, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this important molecule, grounded in established chemical principles and supported by relevant literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the late-stage introduction of the amino group. This approach, outlined below, leverages a readily available starting material and focuses on a critical, regioselective amination step.

Caption: Retrosynthetic pathway for this compound.

This strategy is predicated on three key transformations:

-

Synthesis of a suitable 4-substituted-2,6-dichloropyridine precursor: 2,6-Dichloro-4-cyanopyridine is an ideal starting material. The cyano group is a stable precursor to the carboxylic acid and is less likely to interfere with the subsequent amination reaction compared to the free acid or an ester.

-

Regioselective mono-amination: The selective introduction of an amino group at the C2 position of the dichloropyridine ring is the cornerstone of this synthesis. This step must be carefully controlled to prevent the formation of the di-aminated byproduct.

-

Final hydrolysis: Conversion of the cyano group to the carboxylic acid in the final step yields the target molecule.

Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-4-cyanopyridine

The synthesis of 2,6-dichloro-4-cyanopyridine can be achieved from 2,6-dihydroxy-4-cyanopyridine, which in turn can be prepared from ethyl cyanoacetate and ammonia. The dihydroxy intermediate is then subjected to chlorination.

Step 1.1: Synthesis of 2,6-Dihydroxy-4-cyanopyridine

This step involves a condensation reaction. While specific literature for this exact transformation is sparse, the general principles of pyridine synthesis from acyclic precursors are well-established.

Step 1.2: Chlorination of 2,6-Dihydroxy-4-cyanopyridine

The conversion of the dihydroxy-pyridine to the corresponding dichloro-pyridine is a standard transformation in heterocyclic chemistry. The tautomeric equilibrium of the hydroxypyridines favors the pyridone form, which can be chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like quinoline or other tertiary amines.[1]

Experimental Protocol: Synthesis of 2,6-Dichloro-4-cyanopyridine

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Addition: To the flask, add 2,6-dihydroxy-3-cyanopyridine (1.0 eq). In the dropping funnel, place phosphorus oxychloride (POCl₃, 2.0-3.0 eq).

-

Reaction: Slowly add the POCl₃ to the starting material with stirring. After the initial exothermic reaction subsides, gently heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-4-cyanopyridine.

| Reagent/Solvent | Molar Eq. | Purpose |

| 2,6-Dihydroxy-3-cyanopyridine | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 2.0 - 3.0 | Chlorinating Agent |

Part 2: Regioselective Mono-amination via Buchwald-Hartwig Cross-Coupling

The selective introduction of an amino group onto the dichlorinated pyridine ring is the most critical and challenging step. While traditional nucleophilic aromatic substitution (SNAr) can be employed, achieving high regioselectivity and avoiding di-substitution can be difficult. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more controlled and versatile method for C-N bond formation.[2] This reaction is known for its broad substrate scope and functional group tolerance.[2]

The key to success in this step is the careful selection of the palladium catalyst, ligand, base, and reaction conditions to favor the formation of the mono-aminated product. The electronic properties of the pyridine ring will influence the reactivity of the C2 and C6 positions.[2]

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-4-cyanopyridine

-

Reaction Setup: In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloro-4-cyanopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 eq).

-

Amine Source and Solvent: Use a source of ammonia such as benzophenone imine, followed by acidic workup to reveal the primary amine, or use an ammonia equivalent. Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Component | Example | Molar Eq./Conc. | Rationale |

| Substrate | 2,6-Dichloro-4-cyanopyridine | 1.0 | Starting material |

| Amine Source | Benzophenone imine | 1.1 | Protected ammonia equivalent |

| Pd Precatalyst | Pd₂(dba)₃ | 0.02 | Source of Pd(0) |

| Ligand | XPhos | 0.04 | Stabilizes Pd(0) and facilitates catalytic cycle |

| Base | NaOtBu | 1.2 | Deprotonates the amine |

| Solvent | Toluene | ~0.1 M | Anhydrous, non-protic solvent |

Part 3: Hydrolysis of the Cyano Group to the Carboxylic Acid

The final step in this synthetic sequence is the hydrolysis of the cyano group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Given the presence of the amino group, acidic hydrolysis is often preferred to avoid potential side reactions. However, care must be taken to use conditions that are not so harsh as to cause hydrolysis of the chloro-substituent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chloro-4-cyanopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath. The product, being zwitterionic, may precipitate upon neutralization. Carefully adjust the pH of the solution to its isoelectric point (typically pH 3-4) using a base (e.g., NaOH solution).

-

Purification: Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound.

| Reagent/Solvent | Concentration | Purpose |

| 2-Amino-6-chloro-4-cyanopyridine | 1.0 eq | Substrate |

| Hydrochloric Acid | 6-12 M | Acid catalyst for hydrolysis |

| Water | - | Solvent and reactant |

| Sodium Hydroxide | 1-6 M | For pH adjustment during work-up |

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | 295-304 °C |

Conclusion

The synthesis of this compound presented herein is a robust and efficient route that proceeds through logical and well-precedented chemical transformations. The strategy hinges on the use of a stable cyanopyridine intermediate and a highly selective palladium-catalyzed mono-amination reaction. This approach provides a reliable method for accessing this valuable building block, enabling its broader application in the development of novel pharmaceuticals and other specialty chemicals. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers in the field to successfully synthesize this and related compounds.

References

- ResearchGate. (2025). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.

- Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid).

- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-pyridinamine.

- Google Patents. (2003). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.

- ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on Dichloropyridines.

- ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- ACS Publications. (2025).

- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- ChemicalBook. (n.d.). 4-Cyanopyridine synthesis.

- Katritzky, A. R., et al. (2005).

- ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.

- PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloropyridine.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Jain, N. F., & Masse, C. E. (n.d.).

- Angewandte Chemie International Edition. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

- Science of Synthesis. (n.d.).

Sources

An In-depth Technical Guide to 2-Amino-6-chloropyridine-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, purification, analytical characterization, and potential applications of 2-Amino-6-chloropyridine-4-carboxylic acid, also known as 2-Amino-6-chloroisonicotinic acid.

This guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in medicinal chemistry. Its structural features, including the 2-aminopyridine moiety, make it a compound of interest for the development of novel therapeutics, particularly in the area of kinase inhibition.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The synonym "2-Amino-6-chloroisonicotinic acid" is also widely recognized in chemical literature and supplier catalogs.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Molecular Weight | 172.57 g/mol | |

| CAS Number | 6313-55-9 | |

| Appearance | Solid | |

| Melting Point | 295-304 °C | |

| InChI | 1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| SMILES | Nc1cc(cc(Cl)n1)C(O)=O |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 2,6-dichloropyridine-4-carboxylic acid. The core of this synthesis is a selective amination reaction.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the amination of chloropyridines.

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

-

Amination: Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia (e.g., 5-10 eq). The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia and to facilitate the reaction at elevated temperatures.

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time, which can range from 12 to 48 hours. The rationale for heating is to provide the necessary activation energy for the nucleophilic aromatic substitution to occur.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water, and the pH is adjusted to be acidic (pH 3-4) using an acid like hydrochloric acid. This protonates the amino group and the pyridine nitrogen, but precipitates the carboxylic acid product.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum to yield the crude this compound.

Step-by-Step Experimental Protocol: Purification

Purification of the crude product is essential to obtain material of high purity suitable for research and drug development. Recrystallization is a common and effective method[1][2].

-

Solvent Selection: The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound when hot but not when cold. For aminopyridine carboxylic acids, polar solvents or solvent mixtures are often effective. A mixture of ethanol and water, or dimethylformamide (DMF) and water can be a good starting point.

-

Dissolution: The crude solid is suspended in a minimal amount of the chosen cold solvent. The suspension is then heated to the boiling point of the solvent with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes. The hot solution is then filtered through a fluted filter paper to remove the charcoal.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The cooling process can be further facilitated by placing the flask in an ice bath.

-

Collection and Drying: The formed crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried in a vacuum oven to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm)[3].

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 160-180 ppm[3][4]. The chemical shifts of the pyridine ring carbons will be influenced by the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45)[3]. For pyridine derivatives, fragmentation often involves the cleavage of the ring.

Applications in Research and Drug Development

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets[5][6]. This compound, with its multiple functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Scaffold in Kinase Inhibitor Synthesis

The 2-aminopyrimidine and related 2-aminopyridine moieties are key components in many kinase inhibitors due to their ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The chloro and carboxylic acid groups on this compound provide convenient handles for further chemical modification to develop potent and selective kinase inhibitors.

Caption: Derivatization of the scaffold for kinase inhibitor synthesis.

Potential as an Enzyme Inhibitor

Pyridine carboxylic acid derivatives have been shown to exhibit inhibitory activity against various enzymes[7][8]. While specific targets for this compound are not yet extensively documented, its structural similarity to known enzyme inhibitors suggests its potential in this area. For example, analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory effects on enzymes such as α-amylase and carboxypeptidase A[7].

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

To evaluate the potential of derivatives of this compound as kinase inhibitors, a common in vitro assay can be employed. This is a generalized protocol that would need to be adapted for a specific kinase of interest.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (derivative of this compound)

-

Kinase assay buffer

-

Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the kinase assay buffer.

-

In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

The results are typically expressed as the percentage of inhibition relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and its potential for derivatization make it an attractive scaffold for the development of novel therapeutic agents, particularly in the field of kinase inhibition. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

- The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

- Pyridine carboxylic acids as inhibitors and substrates of the Escherichia coli gab permease encoded by gabP. PubMed. [Link]

- RECRYSTALLISATION. University of Rochester Department of Chemistry. [Link]

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]

- 2-AMINO-6-CHLOROPYRIDINE-4-CARBOXYLIC A&. Research Scientific. [Link]

- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogen

- Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PubMed. [Link]

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. [Link]

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

- Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

- Amino acids. Medizinische Fakultät Münster. [Link]

- Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Wiley Online Library. [Link]

- 2-Pyridinamine, 6-methyl-. NIST WebBook. [Link]

- 2 Amino 4 chloro 6 methylpyrimidine. mzCloud. [Link]

- This compound | C6H5ClN2O2. PubChem. [Link]

- 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. MDPI. [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acids [medizin.uni-muenster.de]

- 7. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-chloropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-chloropyridine-4-carboxylic acid is a pivotal building block in medicinal chemistry and materials science.[] Its synthetic utility is largely dictated by the reactivity of its three functional groups. This guide focuses specifically on the reactivity of the 2-amino group, a site whose nucleophilic and directing properties are significantly modulated by the electronic interplay of the pyridine nitrogen, the C6-chloro, and the C4-carboxylic acid substituents. Understanding this nuanced reactivity is critical for designing rational synthetic routes, predicting reaction outcomes, and optimizing conditions for the creation of novel chemical entities. This paper provides a detailed exploration of the electronic architecture of the molecule and delves into the primary reaction classes involving the amino group, supported by mechanistic insights and field-tested experimental protocols.

The Unique Electronic Architecture

The reactivity of the amino group in this compound cannot be assessed in isolation. Its chemical behavior is a direct consequence of the combined electronic effects of the other substituents on the pyridine ring.[2]

-

Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing via the inductive effect (-I), reducing the overall electron density of the ring system compared to benzene. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution and decreases the basicity and nucleophilicity of exocyclic amino groups.[3]

-

6-Chloro Group: The chlorine atom exerts a dual electronic influence. It is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated into the ring through the resonance effect (+R).[4] In the case of halogens, the inductive effect typically dominates, leading to a net deactivation of the ring.

-

4-Carboxylic Acid Group: The carboxylic acid group is a powerful electron-wthdrawing group through both inductive (-I) and resonance (-R) effects. It significantly reduces the electron density of the pyridine ring, further diminishing the nucleophilicity of the 2-amino group.[3]

-

2-Amino Group: The amino group itself is a strong electron-donating group through resonance (+R), pushing electron density into the ring, primarily at the ortho and para positions.[2]

The cumulative effect of these substituents creates a significantly electron-deficient pyridine ring. Consequently, the lone pair on the 2-amino group is less available for donation, rendering it a weaker nucleophile than aniline or even 2-aminopyridine. This reduced reactivity is a critical consideration for all subsequent chemical transformations.

Caption: Electronic influences on the 2-amino group.

Key Reactivity Profiles of the Amino Group

Nucleophilic Reactivity: Acylation and Sulfonylation

Despite its reduced nucleophilicity, the 2-amino group readily undergoes acylation and sulfonylation. However, reaction conditions often need to be more forcing compared to those used for more electron-rich anilines. The choice of reagents is critical to overcome the lowered reactivity.

Causality Behind Experimental Choices:

-

Reagents: Acid chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) are preferred over their corresponding anhydrides or esters due to their higher electrophilicity.

-

Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amino group as a nucleophile.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they solvate the reactants without interfering with the reaction.

Self-Validating Protocol for N-Acetylation:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvation: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring (Validation Step 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization (Validation Step 2): Confirm the structure of the resulting 2-acetamido-6-chloropyridine-4-carboxylic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Alkylation Reactions

Direct N-alkylation of the amino group is more challenging due to its low nucleophilicity and the potential for competing reactions, such as O-alkylation of the carboxylic acid. Masking the amino group as a more stable anion or using highly reactive alkylating agents under specific conditions is often necessary.[5] Protecting the carboxylic acid group as an ester prior to alkylation is a common and effective strategy to ensure regioselectivity.

Diazotization and Sandmeyer-Type Reactions

One of the most powerful transformations of an aromatic amino group is its conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction.[6][7] This two-step sequence allows for the introduction of halides (Cl, Br, I), cyano, hydroxyl, and other functional groups in place of the amino group.[8]

The diazotization of aminopyridines is well-established and proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[9][10] The resulting pyridine-diazonium salt is often unstable and is used immediately in the subsequent displacement step.[8] The copper(I) salt catalyst is crucial for the Sandmeyer reaction, proceeding through a radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Workflow: Diazotization and Sandmeyer Chlorination

Caption: Workflow for Sandmeyer conversion of the amino group.

Self-Validating Protocol for Sandmeyer Chlorination:

-

Setup: In a three-necked flask equipped with a thermometer and a mechanical stirrer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

-

Sandmeyer Reaction (Validation Step 1): Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed. After the addition is complete, warm the reaction mixture to 60-70 °C on a water bath until gas evolution ceases (typically 30-60 minutes).

-

Work-up: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral.

-

Purification: The crude 2,6-dichloropyridine-4-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization (Validation Step 2): Confirm the identity and purity of the product via melting point determination, NMR spectroscopy, and mass spectrometry. Compare the data to literature values for 2,6-dichloropyridine-4-carboxylic acid.[11]

Data Summary

The following table provides a comparative overview of typical reaction conditions for the transformations discussed.

| Reaction Type | Reagent(s) | Base | Solvent | Temperature | Key Considerations |

| N-Acylation | Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | Requires highly electrophilic acylating agent. |

| N-Sulfonylation | Tosyl Chloride | Pyridine/TEA | THF/DCM | 0 °C to RT | Similar reactivity to acylation. |

| Diazotization | NaNO₂, HCl | (Acidic) | Water | 0-5 °C | Diazonium intermediate is unstable; use immediately.[9] |

| Sandmeyer | Diazonium salt, CuCl | (Acidic) | Water | RT to 70°C | Catalytic Cu(I) is essential for the reaction.[6] |

Conclusion and Future Outlook

The 2-amino group of this compound, while deactivated by the cumulative electron-withdrawing effects of the ring system, remains a versatile handle for synthetic diversification. Standard transformations such as acylation and diazotization are readily achievable with careful selection of reagents and control of reaction conditions. The Sandmeyer reaction, in particular, provides a robust and indispensable pathway to replace the amino group, opening up access to a wide array of 2,6-disubstituted pyridine-4-carboxylic acid derivatives that are valuable in drug discovery and materials science. Future research may focus on developing milder and more efficient catalytic methods for direct C-N cross-coupling reactions or exploring novel transformations of the diazonium salt intermediate.

References

- Cowley, R. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3125-3136.

- Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- Pearson Education. EAS Reactions of Pyridine. (2024).

- Figeys, H. P., et al. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(9), 1477-1483.

- Wikipedia. Sandmeyer reaction.

- Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

- Scott, P. J. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Chemistry – A European Journal, 27(21), 6549-6555.

- Organic Chemistry Portal. Diazotisation.

- Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3153.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Havinga, E., & Wibaut, J. P. (1942). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 61(5), 323-328.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-chloropyridine-4-carboxylic acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-6-chloropyridine-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical considerations for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Its Spectroscopic Implications

This compound (C₆H₅ClN₂O₂) possesses a multifunctionalized pyridine ring, which gives rise to a distinct and informative spectroscopic fingerprint.[1][2] The presence of an amino group (-NH₂), a chloro group (-Cl), and a carboxylic acid group (-COOH) on the pyridine core dictates the electronic environment of each atom, influencing its behavior in various spectroscopic techniques. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The analysis of a similar compound, pyridine, shows that the chemical shifts are highly dependent on the substituent's nature and position.[3]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 | 6.8 - 7.2 | Singlet (s) | 1H | The electron-donating amino group at C-2 and the electron-withdrawing carboxylic acid at C-4 will influence this proton's chemical shift. |

| H-5 | 7.3 - 7.7 | Singlet (s) | 1H | This proton is adjacent to the electron-withdrawing chloro group at C-6 and the carboxylic acid at C-4, likely shifting it downfield compared to H-3. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of the amino protons is concentration and solvent-dependent and they are exchangeable with D₂O. |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is typically highly deshielded and its signal is also broad and exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | 158 - 162 | Attached to the amino group, this carbon will be significantly shielded compared to other carbons bonded to nitrogen in the ring. |

| C-3 | 110 - 115 | This carbon will be shielded due to the adjacent electron-donating amino group. |

| C-4 | 145 - 150 | The attachment of the carboxylic acid group will cause a downfield shift for this carbon. |

| C-5 | 120 - 125 | Influenced by the adjacent chloro and carboxylic acid groups. |

| C-6 | 150 - 155 | Attached to the electronegative chlorine atom, this carbon will be deshielded. |

| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid typically appears in this downfield region. |

Experimental Workflow for NMR Data Acquisition

Caption: Key IR vibrational modes for the title compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. For this compound, the molecular weight is 172.57 g/mol . [2]

Expected Molecular Ion and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 172, with an M+2 peak at m/z 174 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Common Fragmentation Pathways:

-

Loss of -COOH: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 127 (M - 45).

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical would result in a fragment at m/z 137.

-

Decarboxylation: Loss of CO₂ from the molecular ion can lead to a fragment at m/z 128.

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is the preferred method. The expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic approach utilizing NMR, IR, and Mass Spectrometry. While direct experimental data is not widely available in the public domain, a thorough understanding of the spectroscopic principles governing its constituent functional groups allows for a reliable prediction of its spectral features. This guide provides a foundational framework for researchers to interpret the spectroscopic data of this important molecule and its analogs, facilitating its application in various scientific endeavors.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022-09-10).

- Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. AIP Publishing.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. (2025-08-08).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. NIH.

- Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. ACS Publications.

- 2-AMINO-6-CHLOROPYRIDINE-4-CARBOXYLIC A&. Research Scientific.

- This compound. PubChem.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

- IR Absorption Table.

- 4-Amino-6-chloropicolinic acid. PubChem.

- 2-Aminopyridine-4-carboxylic acid. PubChem.

- IR Spectrum: Carboxylic Acids. Química Organica.org.

- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.

- The Mass Spectra of the a-,Amino Acids. OSTI.GOV.

- Mass spectrum of 2-Amino-4-hydroxypteridine-6-carboxylic acid compound... ResearchGate.

Sources

solubility and stability of 2-Amino-6-chloropyridine-4-carboxylic acid

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the physicochemical properties of 2-Amino-6-chloropyridine-4-carboxylic acid. My focus is primarily on solubility across diverse solvents and varying pH levels. I'm aiming for a robust initial dataset.

Expanding Data Gathering

I'm now expanding my data collection. Beyond solubility and pH effects, I'm researching its chemical stability in drug development contexts – temperature, light, and pH. I'm also searching for established analytical methods and experimental protocols to measure solubility and assess potential degradation products, aiming to structure everything into a technical guide. I'm thinking of how I can represent the material visually too.

Developing Detailed Guide Structure

I'm now structuring the information into a technical guide. I'm starting with an intro to the compound and will build in sections on solubility and stability, including tables for data and experimental protocols. I'll design Graphviz diagrams to visualize key concepts and workflows while adhering to formatting rules. I'll also focus on a coherent narrative with cited references.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-chloropyridine-4-carboxylic acid

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 2-Amino-6-chloropyridine-4-carboxylic acid (CAS No. 6313-55-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural checklists to instill a deep, causal understanding of the requisite safety protocols. Our objective is to empower laboratory personnel with the scientific rationale behind each precaution, fostering a proactive safety culture rooted in expertise and technical acumen.

Section 1: Compound Profile and Hazard Identification

This compound is a solid organic compound with a molecular weight of 172.57 g/mol .[1] Its utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, necessitates a thorough understanding of its intrinsic hazards.

GHS Classification and Rationale

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. For this compound, the following classifications are paramount:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Source: Sigma-Aldrich[1]

Expert Insight: The irritant nature of this compound is attributed to its chemical structure. The acidic carboxylic acid group and the reactive chloro- and amino- substituents on the pyridine ring can interact with biological macromolecules in the skin, eyes, and respiratory tract. This interaction can disrupt cellular membranes and trigger inflammatory responses, leading to the observed irritation. The fine, solid form of the compound also increases the risk of aerosolization, making respiratory protection a critical consideration.[1]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[2] This is crucial to prevent the inhalation of any airborne dust or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[2][3]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations where there is a higher risk of splashing, such as during the handling of larger quantities or during vigorous reactions.

-

Skin Protection:

-

Lab Coat: A fully buttoned lab coat must be worn to protect against accidental skin contact.[2]

-

Respiratory Protection: For procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[6]

Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE to minimize cross-contamination.

Caption: Decision Tree for Chemical Spill Response.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [6][7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [3][8]* Hazardous Combustion Products: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be generated. [6][9]

Section 5: Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible container. [4]* Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor. [10]Do not dispose of this chemical down the drain or in regular trash. [8][10]

Section 6: Conclusion

The responsible use of this compound in a research and development setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, scientists can mitigate risks and ensure a safe environment for innovation. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety procedures and a continuous commitment to a culture of safety.

References

- GOV.UK. (n.d.). Pyridine: incident management.

- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- Alkali Metals Limited. (n.d.). Material Safety Data Sheet: 2-Amino Pyridine.

- Capot Chemical. (n.d.). MSDS of 2-amino-6-chloropyridine-3-carboxylic acid.

- National Toxicology Program. (n.d.). 2-Chloropyridine.

- Research Scientific. (n.d.). 2-AMINO-6-CHLOROPYRIDINE-4-CARBOXYLIC A&.

Sources

- 1. This compound 95 6313-55-9 [sigmaaldrich.com]

- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. capotchem.com [capotchem.com]

- 7. 2-Amino-6-chloropyridine - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Amino-6-chloropyridine-4-carboxylic acid: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a carboxylic acid, an amino group, and a chlorine atom on a pyridine scaffold provides medicinal chemists with a versatile tool for the synthesis of complex molecules with diverse biological activities. This guide offers an in-depth look at the chemical properties, commercial availability, and strategic applications of this important synthetic intermediate, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a high melting point, reflecting its crystalline and polar nature. A comprehensive understanding of its spectroscopic properties is essential for its identification and for monitoring reactions in which it is a participant.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6313-55-9 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Solid |

| Melting Point | 295-304 °C |

| SMILES | Nc1cc(C(=O)O)cc(Cl)n1 |

| InChI | InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) |

Spectroscopic Data Interpretation

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically found in the region of 2500-3300 cm⁻¹, and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.[1] For this compound, the presence of the amino group would also result in N-H stretching bands. The spectrum of the related compound, 2-aminopyridine, shows characteristic bands that can be used for comparison.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 12 ppm.[1] The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern.

-

¹³C NMR: The carbon of the carboxyl group is characteristically found in the 165-185 ppm range.[1] The carbons of the pyridine ring would also have distinct chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers, facilitating its use in research and development. The following table lists some of the key suppliers and their product information.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity |

| Biosynth | GAA31355 | - |

| Sigma-Aldrich (Merck) | 755214 | 95% |

| Fisher Scientific | 7552141G | - |

| BOC Sciences | - | -[] |

| Research Scientific | SA/755214-1G | -[4] |

Synthesis and Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: This group readily undergoes reactions typical of carboxylic acids, most notably amide bond formation through coupling with amines. This is a cornerstone of its utility in drug discovery.

-

Amino Group: The amino group is a nucleophile and can participate in various reactions, including acylation, alkylation, and arylation.

-